

An In-depth Technical Guide to Methanedithiol

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Compound of Interest

Compound Name: *Methanedithiol*

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Abstract

Methanedithiol, a geminal dithiol, is an organosulfur compound with significant relevance in fundamental chemistry and potential applications in fields requiring controlled release of reactive sulfur species. This technical guide provides a comprehensive overview of **methanedithiol**, including its nomenclature, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data, and molecular structure representations are presented to serve as a valuable resource for researchers in chemistry and drug development.

Nomenclature

The nomenclature of **methanedithiol** follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

- IUPAC Name: **Methanedithiol**^[1]
- Synonyms: Common synonyms for **methanedithiol** include dimercaptomethane and dithiomethane.^{[1][2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **methanedithiol** is presented in Table 1. It is important to note that some reported values, particularly the boiling point, show

discrepancies in the literature.

Table 1: Physicochemical Properties of **Methanedithiol**

Property	Value	Source(s)
Molecular Formula	CH4S2	[1][2][3]
Molar Mass	80.16 g/mol	[2]
80.18 g/mol	[1]	
80.172 g/mol	[3]	
Appearance	Colorless liquid	[1]
Boiling Point	58 °C (136 °F; 331 K)	[2]
118.00 °C @ 760.00 mm Hg	[1]	
Refractive Index (nD)	1.581	[2]
1.578-1.584	[1]	
Density	0.827-0.831 g/mL	[1]
pKa (predicted)	9.42 (Strongest Acidic)	

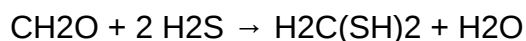
Note: Experimental pKa, bond length, and bond angle data for **methanedithiol** were not readily available in the searched literature. The provided pKa is a predicted value.

Synthesis and Experimental Protocols

The primary synthetic route to **methanedithiol** involves the reaction of formaldehyde with hydrogen sulfide.[2] A detailed experimental protocol for the synthesis of gem-dithiols, including **methanedithiol**, was described by Cairns, T. L., et al. in 1952.

Synthesis of Methanedithiol

Reaction:

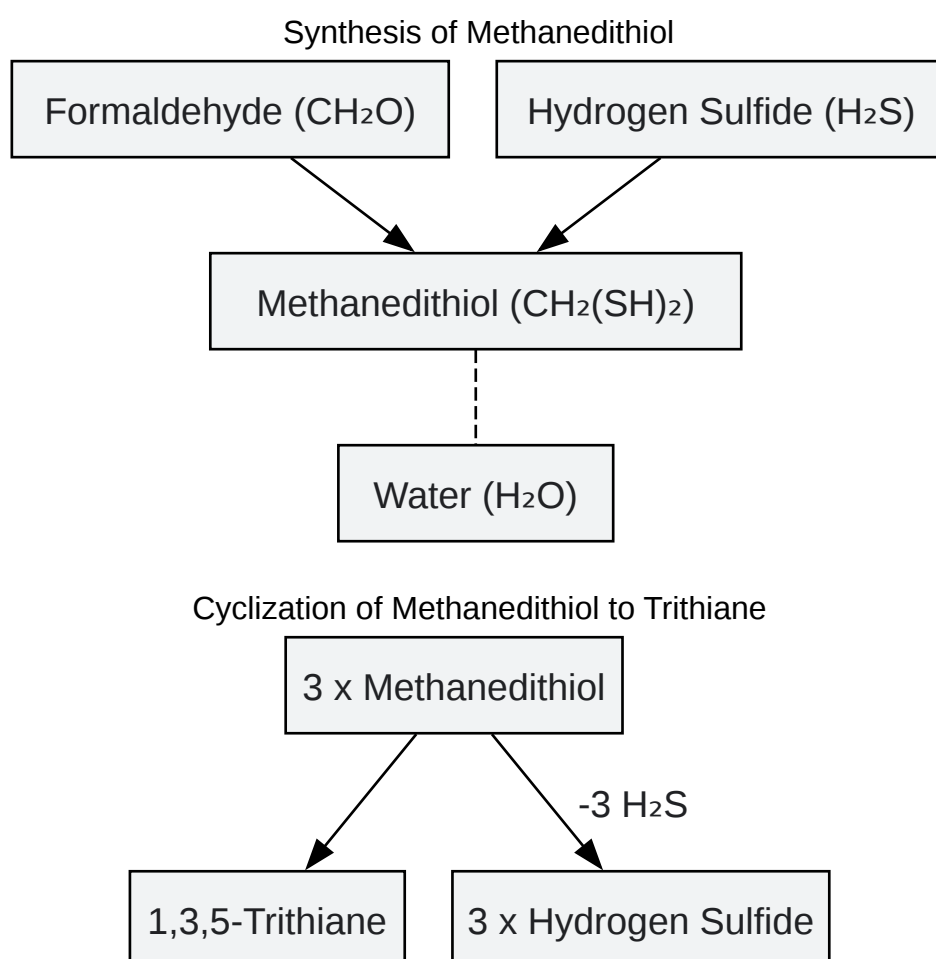


Experimental Protocol (Adapted from Cairns, T. L., et al., J. Am. Chem. Soc. 1952, 74, 16, 3982–3989):

A detailed, step-by-step experimental protocol from the referenced paper was not available in the conducted searches. The following is a generalized procedure based on the description of the synthesis of gem-dithiols.

A stream of hydrogen sulfide gas is passed through a cooled solution of formaldehyde in a suitable solvent, typically an alcohol, in the presence of an acid catalyst. The reaction is generally carried out at low temperatures to minimize the formation of by-products such as the cyclic trimer, trithiane. The product, **methanedithiol**, can be isolated and purified by distillation under reduced pressure.

Diagram 1: Synthesis of **Methanedithiol**



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References

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- 2. Methanedithiol - Wikipedia [en.wikipedia.org]
- 3. Methanedithiol [webbook.nist.gov]
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